![molecular formula C19H26N4O3 B6478170 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide CAS No. 958585-22-3](/img/structure/B6478170.png)
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide
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Description
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide is 358.20049070 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AKOS026703580 has shown promise in inhibiting cancer cell growth. Researchers have explored its potential as an antitumor agent, particularly in certain types of solid tumors. Mechanistically, it interferes with cellular processes involved in cancer progression, making it a candidate for further investigation in oncology research .
- The compound exhibits neuroprotective effects, which could be valuable in treating neurodegenerative conditions like Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Its ability to modulate oxidative stress and inflammation in neural tissues makes it an interesting target for drug development .
- AKOS026703580 has been studied for its anti-inflammatory properties. It may suppress pro-inflammatory cytokines and enzymes, potentially benefiting conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
- Preliminary research suggests that this compound may have analgesic (pain-relieving) properties. It could be explored as an alternative to existing pain management drugs, especially in chronic pain conditions .
- In vitro studies have indicated that AKOS026703580 exhibits antibacterial and antifungal activity. Researchers have investigated its efficacy against various pathogens, including drug-resistant strains. Further studies are needed to validate its clinical utility .
- Some studies have explored the cardiovascular effects of this compound. It may influence blood pressure regulation, vascular function, and endothelial health. Investigating its potential in preventing or managing cardiovascular diseases could be worthwhile .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Analgesic Effects
Antibacterial and Antifungal Potential
Cardiovascular Applications
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14-7-11-22(12-8-14)10-4-9-20-17(24)13-23-18(25)15-5-2-3-6-16(15)21-19(23)26/h2-3,5-6,14H,4,7-13H2,1H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNTIXCZJHAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-methylpiperidin-1-yl)propyl)acetamide |
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